molecular formula C10H11Cl2N3 B3007450 [2,3'-Bipyridin]-6'-amine dihydrochloride CAS No. 2378507-27-6

[2,3'-Bipyridin]-6'-amine dihydrochloride

Cat. No.: B3007450
CAS No.: 2378507-27-6
M. Wt: 244.12
InChI Key: VOBOVZWVAUVZKZ-UHFFFAOYSA-N
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Description

[2,3'-Bipyridin]-6'-amine and its derivatives serve as critical scaffolds in pharmaceutical research, particularly in the development of potent and selective enzyme inhibitors. Structural biology studies have revealed that advanced derivatives of this bipyridine core, such as 4-methyl-5'-((methylamino)methyl)-[2,3'-bipyridin]-6-amine, bind effectively to the heme domain of human nitric oxide synthase (NOS) isoforms . Nitric oxide synthases are important targets for neurological disorders and cancer, and research into inhibitors like these helps elucidate mechanisms of potency and selectivity . This compound family is recognized for its ability to contribute to high membrane permeability and favorable pharmacokinetic properties in drug discovery efforts . As a building block, [2,3'-Bipyridin]-6'-amine dihydrochloride is provided for research and development applications in medicinal chemistry and inhibitor design. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-pyridin-2-ylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9;;/h1-7H,(H2,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBOVZWVAUVZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Bipyridin 6 Amine Dihydrochloride and Analogous Bipyridine Derivatives

Catalytic Cross-Coupling Strategies for Bipyridine Formation

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C(sp²)–C(sp²) bonds, providing the foundational routes to unsymmetrical and substituted bipyridines. researchgate.net Methodologies such as Suzuki-Miyaura, Stille, and Negishi couplings have become indispensable in this field.

The Suzuki-Miyaura coupling is a widely utilized method for constructing bipyridine structures, involving the reaction of a pyridyl halide or triflate with a pyridylboronic acid or its ester derivative. mdpi.com This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.net

Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and complexes with more specialized ligands like 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcpp). mdpi.comresearchgate.net The choice of base, such as sodium carbonate or cesium fluoride (B91410), and solvent system is crucial for reaction efficiency. researchgate.netsci-hub.se Despite its utility, the Suzuki-Miyaura reaction can be hampered by moderate yields and the need for high catalyst loadings, often due to the bipyridine product inhibiting the catalyst. researchgate.netresearchgate.net Furthermore, the synthesis and stability of 2-pyridylboronic acids can be challenging, though more stable derivatives like N-phenyldiethanolamine esters have been developed to overcome this issue. mdpi.com The reaction is tolerant of various functional groups, including primary amines, allowing for the synthesis of amino-substituted bipyridines without the need for protecting groups. acs.orgtcichemicals.com

Table 1: Key Components in Suzuki-Miyaura Coupling for Bipyridine Synthesis

ComponentExamplesRole
Pyridyl Source 1 Pyridyl Halides (Br, Cl), Pyridyl TriflatesElectrophilic Partner
Pyridyl Source 2 Pyridylboronic Acids, Pinacol Esters, N-phenyldiethanolamine estersNucleophilic Partner
Catalyst Pd(PPh₃)₄, PdCl₂(dcpp), Pd(Amphos)₂Cl₂Facilitates C-C bond formation
Base Na₂CO₃, K₂CO₃, CsFActivates the boronic acid derivative
Solvent Toluene/Ethanol, DMFReaction Medium

The Stille coupling reaction provides a valuable alternative for bipyridine synthesis, pairing an organotin (stannane) reagent with an organic halide or triflate under palladium catalysis. wikipedia.org This method is noted for the stability of organostannanes to air and moisture and a broad tolerance for functional groups. orgsyn.org

Catalysts such as PdCl₂(PPh₃)₂ are often employed. nih.gov The reaction can be highly effective where Suzuki couplings are not, but its application is often limited by the significant toxicity and hazardous nature of the organostannane compounds and byproducts. mdpi.comwikipedia.orgorgsyn.org The reaction conditions can sometimes require elevated temperatures over extended periods, which may not be suitable for heat-sensitive compounds. orgsyn.org To enhance reactivity, additives like copper(I) iodide (CuI) and bases such as cesium fluoride (CsF) are sometimes included. nih.gov

Negishi coupling, which joins an organozinc compound with an organic halide, is considered a particularly powerful and efficient method for preparing bipyridines. orgsyn.orgwikipedia.org It is characterized by high yields, mild reaction conditions, and excellent functional group tolerance, including esters, nitriles, and alkynes. orgsyn.orgorganic-chemistry.org

The reaction typically utilizes a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), or specialized precatalysts like PdBr(Ph)(PPh₃)₂ that are stable in air and moisture. mdpi.comnih.govorganic-chemistry.org Pyridylzinc reagents can be prepared through transmetallation from pyridyllithium compounds or by direct insertion of activated zinc into a pyridyl halide bond. orgsyn.org This methodology allows for the efficient coupling of both 2-bromo- and the less reactive 2-chloropyridines to furnish a wide array of mono- and disubstituted bipyridines. organic-chemistry.org The reactivity difference between various halopyridines can also be exploited for selective synthesis; for instance, a 2-halopyridine is more reactive than a 3-halopyridine, enabling selective coupling at the 2-position in dihalo-substituted pyridines. orgsyn.org

Emerging as powerful alternatives to traditional cross-coupling methods, decarboxylative and desulfonylative reactions utilize carboxylic acids and sulfinate salts (or their precursors), respectively, as coupling partners. mdpi.com These methods avoid the need to prepare often unstable organometallic reagents and use readily available starting materials. wikipedia.org

In decarboxylative coupling , a pyridyl carboxylic acid is coupled with a pyridyl halide, driven by the extrusion of CO₂. mdpi.comwikipedia.org The reaction is often catalyzed by palladium in the presence of an oxidant like silver oxide (Ag₂O). mdpi.compreprints.org The choice of ligand, such as 1,10-phenanthroline, can be critical for improving the yield. mdpi.com

Desulfonylative coupling involves the reaction of pyridyl sulfinate salts or their precursors (like β-nitrile pyridylsulfones) with pyridyl halides. mdpi.com This palladium-catalyzed process is notable for its broad scope of electrophilic partners and its tolerance of multiple functional groups, delivering bipyridine products in good to high yields. mdpi.comacs.org This approach has proven particularly effective for constructing sterically hindered bipyridines where corresponding Suzuki reactions with unstable boronates fail. acs.org

Table 2: Comparison of Decarboxylative and Desulfonylative Coupling

FeatureDecarboxylative CouplingDesulfonylative Coupling
Starting Material Pyridyl Carboxylic AcidsPyridyl Sulfinates or Sulfones
Byproduct CO₂SO₂
Catalyst System Typically Pd with an oxidant (e.g., Ag₂O)Typically Pd-based
Key Advantage Uses abundant carboxylic acid starting materials. wikipedia.orgOvercomes instability issues of some organometallic reagents (e.g., boronates). acs.org

Direct Functionalization and C-H Activation Pathways

Direct C-H activation has surfaced as an atom-economical and efficient strategy for bipyridine synthesis, as it circumvents the need for pre-functionalization of the pyridine (B92270) rings (e.g., halogenation or metallation). acs.org This approach involves the direct coupling of a C-H bond on one pyridine with a functionalized partner.

Palladium-catalyzed C-H arylation can selectively form bonds at specific positions on the pyridine ring, though the inherent low reactivity of the electron-deficient pyridine C-H bonds presents a challenge. acs.orgoup.com One strategy to overcome this is the use of a transient activator. For instance, an N-alkylating reagent can be used to form an N-alkylpyridinium salt in situ. This activates the C-H bonds at the 2- and 6-positions for palladium-catalyzed diarylation, with the activating group removed at the end of the sequence to yield the 2,6-diarylpyridine. acs.orgnih.gov Another approach involves the C-H activation of pyridine N-oxides, which enables a modular synthesis of various substituted bipyridines and other azaarenes. nih.govrsc.org

Reductive and Oxidative Coupling Reactions (e.g., Wurtz, Ullmann)

Homocoupling reactions, such as the Wurtz and Ullmann reactions, are classic methods primarily used for synthesizing symmetrical bipyridines. mdpi.compreprints.org

The Ullmann reaction traditionally involves the copper-mediated homocoupling of two molecules of an aryl halide. byjus.com While effective, this method often requires harsh conditions, such as high temperatures (>200 °C), and stoichiometric amounts of copper, which has limited its utility. mdpi.com Modern variations have introduced palladium co-catalysts, allowing the reaction to proceed under milder conditions with good functional group tolerance. mdpi.com

The Wurtz-type coupling typically involves the reaction of aryl halides with highly reactive metals like sodium or the use of organometallic reagents such as Grignard or organolithium compounds. preprints.org Transition-metal-catalyzed improvements on this approach, such as the nickel-catalyzed reductive coupling of 2-halopyridines, offer a more facile route to both symmetrical and unsymmetrical 2,2′-bipyridines. acs.org These catalytic systems can operate efficiently without external ligands, as the bipyridine product itself can form a catalytically active complex with the nickel center. acs.org Oxidative homocoupling of pyridine-derived Grignard reagents, promoted by catalysts like Ni(II) in combination with an oxidant, has also proven to be an efficient method for creating symmetrical bipyridines at ambient temperatures. lboro.ac.uk

Electrochemical Methods for Bipyridine Ring Formation

Electrochemical synthesis offers a distinct approach to forming bipyridine rings, often complementing traditional metal-catalyzed coupling reactions. mdpi.com This method can be particularly effective for creating symmetrical bipyridines through the homocoupling of pyridine derivatives. nih.gov The process typically involves the electrochemical reduction or oxidation of pyridine precursors to generate reactive radical species or ions that subsequently dimerize to form the bipyridine structure.

One notable example is the high-yield synthesis of 2,2′,6,6′-tetramethyl-4,4′-bipyridine via the homocoupling of 4-bromo-2,6-dimethylpyridine. mdpi.com This reaction is carried out under mild conditions utilizing NiBr₂(PPh₃)₂, Et₄NI, and zinc powder, highlighting the interplay between electrochemical principles and metal catalysis. mdpi.com The electrochemical properties of the resulting viologen derivatives, which are formed from the bipyridine core, are a key area of investigation. mdpi.com

Electrochemical methods have also been instrumental in preparing precursors for dissymmetrical iron(II) polypyridine complexes. For instance, the complex [Fe(bpy)₂(CH₃CN)₂]²⁺ (where bpy = 2,2'-bipyridine) can be readily prepared through the electrochemical or chemical reduction of a µ-oxo diiron(III) complex in an acidic acetonitrile (B52724) solution. rsc.org This precursor is valuable for the subsequent synthesis of more complex bipyridine-containing structures. rsc.org The redox behavior of these compounds is often studied using techniques like cyclic voltammetry to understand the electron transfer processes involved. researchgate.netnih.gov

Table 1: Examples of Electrochemical Synthesis of Bipyridine Derivatives
Starting MaterialKey Reagents/ConditionsProductSignificance
4-bromo-2,6-dimethylpyridineNiBr₂(PPh₃)₂, Et₄NI, Zinc powder, Mild conditions2,2′,6,6′-tetramethyl-4,4′-bipyridineHigh-yield synthesis of a symmetrical bipyridine. mdpi.com
[Fe₂O(bpy)₄(H₂O)₂]⁴⁺Electrochemical/chemical reduction in acidic CH₃CN[Fe(bpy)₂(CH₃CN)₂]²⁺Preparation of a precursor for dissymmetrical iron(II) polypyridine complexes. rsc.org

Synthesis of Aminated Bipyridine Analogues

The introduction of amino groups to the bipyridine scaffold is of significant interest for modifying the electronic and coordination properties of the resulting ligands. aip.org Various synthetic strategies have been developed to access these valuable compounds.

Routes to 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile

A key intermediate for aminated bipyridines is 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile. A well-established route to this compound begins with 3-acetylpyridine (B27631). researchgate.net The synthesis proceeds in two main steps:

Formation of a Chalcone Intermediate : 3-acetylpyridine is reacted with ethyl formate (B1220265) in the presence of a base like sodium methoxide. This Claisen-Schmidt condensation yields the sodium salt of 3-hydroxy-1-(pyridin-3-yl)prop-2-en-1-one. researchgate.net

Ring Closure : The resulting sodium salt is then treated with 2-cyanoethanethioamide in a basic medium. This step involves a Michael addition followed by cyclization and dehydration to afford the target 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile. researchgate.net

This thioxo derivative serves as a versatile precursor. It can react with various active-halogen-containing reagents, leading to S-alkylation or Thorpe-Ziegler cyclization to form thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net

Table 2: Synthetic Route to 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile researchgate.net
StepReactantsKey Reagents/ConditionsProduct
13-acetylpyridine, Ethyl formateSodium methoxide, Dry etherSodium salt of 3-hydroxy-1-(pyridin-3-yl)prop-2-en-1-one
2Sodium salt from Step 1, 2-CyanoethanethioamideBasic medium (e.g., piperidine (B6355638) in ethanol)6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile

Approaches to 3,3'-Bipyridine (B1266100) Derivatives

The synthesis of 3,3'-bipyridines, which lack the chelating ability of their 2,2'-isomers, often relies on cross-coupling reactions. nih.gov While challenging due to the electron-deficient nature of the pyridine rings, methods like Suzuki and Negishi couplings have been successfully employed. nih.gov

Suzuki Coupling : This method typically involves the reaction of a 3-pyridylboronic acid or its ester with a 3-halopyridine in the presence of a palladium catalyst. nih.gov The stability of 3-pyridylboronic acids makes this a viable route for synthesizing a variety of compounds. mdpi.com

Negishi Coupling : This involves the coupling of a 3-pyridylzinc halide with a 3-halopyridine, also catalyzed by a palladium complex. nih.gov

Furthermore, direct N-alkylation of the parent 3,3'-bipyridine is a straightforward method to produce bipyridinium salts, which have applications in materials science. nih.gov For example, reaction with 1,3-propanesultone yields zwitterionic structures. nih.gov

Synthesis via Heterocyclic Ring Transformations (e.g., 1,2,4-Triazines)

A powerful strategy for constructing substituted pyridine rings within a bipyridine framework is the transformation of other heterocyclic systems, most notably 1,2,4-triazines. aip.orgacs.org The "1,2,4-triazine" methodology, often involving a Diels-Alder reaction with inverse electron demand (Boger reaction), is particularly effective. acs.orgnih.gov

This approach allows for the synthesis of complex bipyridines, including those with aminophenyl substituents. aip.org The general sequence is as follows:

Precursor Synthesis : A 1,2,4-triazine (B1199460) precursor bearing a pyridyl group is synthesized. For aminated derivatives, this precursor might contain a nitrophenyl substituent. aip.org

Diels-Alder Reaction : The triazine undergoes a [4+2] cycloaddition with a suitable dienophile, such as an enamine (e.g., 1-morpholinocyclopentene) or a strained alkene (e.g., 2,5-norbornadiene). aip.orgacs.org This is followed by the extrusion of a dinitrogen molecule to form the pyridine ring.

Functional Group Manipulation : If necessary, functional groups are modified in the final step. For example, a nitro group can be reduced to an amino group using standard conditions like hydrogenation over a Pd/C catalyst. aip.org

This methodology is highly versatile, enabling the introduction of various substituents and even fused rings onto the bipyridine core. acs.org

Utilization of [2,2'-Bipyridine]-1,1'-diium Perchlorate (B79767) as a Catalyst Promoter in Organic Synthesis

Protonated bipyridinium salts, such as [2,2'-Bipyridine]-1,1'-diium perchlorate, can function as effective Brønsted acid catalysts in a range of organic transformations. acs.orgnih.gov The diprotonated dication possesses acidic protons on the nitrogen atoms, which can activate substrates for nucleophilic attack. diva-portal.org

These bipyridinium salts have been shown to catalyze reactions including:

Hydration of aromatic alkynes

Etherification of alcohols

Ritter, Mannich, and Biginelli reactions

Synthesis of spirooxindoles and bisindolylmethanes acs.org

The catalytic activity stems from the ability of the protonated bipyridinium ion to act as a proton donor, similar to other strong acids. The presence of the perchlorate counter-ion stabilizes the cationic species. nih.gov While the specific use of [2,2'-Bipyridine]-1,1'-diium perchlorate as a promoter for another catalyst is less detailed, its intrinsic capacity as a Brønsted acid catalyst is well-documented. Organocatalytic approaches have also utilized pyridinium (B92312) salts as electrophiles in dearomatization reactions, where they are activated for nucleophilic addition by an external catalyst. nih.govrsc.org This highlights the dual role of pyridinium species in catalysis, acting as either the catalyst itself or as the activated substrate.

Table 3: Organic Reactions Catalyzed by Protonated 2,2'-Bipyridinium Salts acs.org
Reaction TypeSubstratesProduct Class
HydrationAromatic AlkynesKetones
EtherificationAlcoholsEthers
Ritter ReactionNitriles, Alkenes/AlcoholsN-substituted Amides
Biginelli ReactionAldehyde, β-Ketoester, UreaDihydropyrimidinones
Mannich ReactionAldehyde, Amine, Carbonyl Compoundβ-Amino-carbonyl Compounds

Coordination Chemistry of 2,3 Bipyridin 6 Amine Dihydrochloride

Fundamental Principles of Bipyridine-Metal Coordination

The coordination of bipyridine-based ligands to metal ions is governed by a set of fundamental principles that dictate the stability, structure, and reactivity of the resulting complexes. These principles are rooted in the electronic and steric properties of both the ligand and the metal center.

The presence of an amine group at the 6'-position of the [2,3'-Bipyridin]-6'-amine ligand introduces a significant electronic and functional modification. The amine group is an electron-donating group, which can increase the electron density on the pyridine (B92270) rings, thereby enhancing the σ-donating ability of the nitrogen atoms and potentially strengthening the metal-ligand bond. smolecule.com In some cases, the amine functionality itself may not directly coordinate to the metal center, especially when the bipyridine moiety forms a stable chelate ring. cmu.edumdpi.com However, it can play a crucial role in the supramolecular assembly of the complexes through hydrogen bonding interactions. cmu.edu

The "dihydrochloride" designation indicates that the amine group and likely one of the pyridine nitrogens are protonated. Protonation of the ligand can have a profound impact on its coordination behavior. A protonated nitrogen atom is generally unable to coordinate to a metal center. This can influence the coordination mode of the ligand, potentially leading to monodentate coordination or requiring deprotonation before chelation can occur. The acidity of the medium (pH) therefore becomes a critical factor in the complexation reaction. Furthermore, the presence of a proton source can alter the catalytic mechanism of the resulting metal complexes. semanticscholar.org

The nature of the metal ion, including its size, charge, and preferred coordination geometry, also plays a critical role. Steric clashes between substituents on the bipyridine rings can lead to distortions from ideal geometries. researchgate.net For example, bulky substituents near the coordinating nitrogen atoms can force a deviation from planarity in the ligand and affect the metal-ligand bond lengths and angles.

FeatureTypical Range/ValueSignificance
M-N Bond Length2.0 - 2.2 ÅIndicates the strength of the metal-ligand bond.
N-M-N Bite Angle75° - 85°Constrained by the five-membered chelate ring.
Pyridine Ring Dihedral AngleVariable (for 2,3'-bpy)Affects the overall complex geometry and electronic communication between the rings.

Note: The values in this table are approximate and can vary depending on the specific metal ion, its oxidation state, and the other ligands in the coordination sphere.

Complexation with Diverse Metal Centers

The versatile electronic and structural properties of [2,3'-Bipyridin]-6'-amine allow it to form stable complexes with a wide range of metal ions, particularly those from the d-block of the periodic table. The nature of these complexes, whether homoleptic or heteroleptic, further expands the scope of their potential applications.

Bipyridine ligands are well-known for their ability to form stable complexes with d-block transition metals. The specific properties of the resulting complexes are highly dependent on the choice of the metal center.

Copper(I) and Silver(I): These d¹⁰ metal ions often form tetrahedral or distorted tetrahedral complexes with bipyridine ligands. mdpi.com The resulting complexes can exhibit interesting photophysical properties, including luminescence, which is sensitive to the ligand environment. acs.org The synthesis of Cu(I) and Ag(I) complexes with bipyridine-type ligands is often straightforward, involving the reaction of a suitable metal salt with the ligand in an appropriate solvent. mdpi.com

Rhenium(I) and Ruthenium(II): These d⁶ metal ions are known to form stable octahedral complexes with bipyridine ligands. iucr.org Ruthenium(II) polypyridyl complexes, in particular, have been extensively studied for their rich photophysical and electrochemical properties, making them suitable for applications in solar energy conversion and as photosensitizers. nih.govnih.gov Rhenium(I) tricarbonyl complexes with diimine ligands are also of great interest due to their luminescent properties and potential applications in sensing and imaging. acs.org The amine functionality on the [2,3'-Bipyridin]-6'-amine ligand can influence the electronic properties of these complexes, tuning their absorption and emission characteristics.

The coordination of [2,3'-Bipyridin]-6'-amine to metal centers can result in the formation of either homoleptic or heteroleptic complexes.

Homoleptic Complexes: These are complexes in which all the ligands attached to the central metal ion are identical. bldpharm.com For example, a tris-homoleptic complex would have the general formula [M(L)₃]ⁿ⁺, where L is [2,3'-Bipyridin]-6'-amine. These complexes often exhibit high symmetry and well-defined photophysical and electrochemical properties. researchgate.net

Heteroleptic Complexes: These complexes contain more than one type of ligand coordinated to the central metal ion. bldpharm.com For instance, a heteroleptic complex could have the formula [M(L)(L')₂]ⁿ⁺, where L is [2,3'-Bipyridin]-6'-amine and L' is another ligand, such as 2,2'-bipyridine (B1663995) or a halide. The properties of heteroleptic complexes can be finely tuned by varying the nature of the different ligands in the coordination sphere. nih.gov The synthesis of heteroleptic complexes can be more challenging than their homoleptic counterparts due to the possibility of ligand scrambling, leading to a mixture of products. acs.org

Complex TypeGeneral Formula (example)Key Characteristics
Homoleptic[Ru(2,3'-bpy-6'-NH₂)₃]²⁺All ligands are identical; often highly symmetric.
Heteroleptic[Ru(2,3'-bpy-6'-NH₂)(bpy)₂]²⁺Contains a mixture of ligands; properties can be finely tuned.

Note: "bpy" is an abbreviation for bipyridine.

Influence of Steric and Electronic Factors on Coordination Geometry

The final arrangement of ligands around a metal center is primarily dictated by a combination of steric and electronic effects. nih.govnih.gov For bipyridine ligands, substituents can significantly alter the resulting coordination geometry. researchgate.net

Electronic Effects: The amino group (-NH2) at the 6'-position of the [2,3'-Bipyridin]-6'-amine ligand acts as an electron-donating group. This enhances the electron density on the pyridine ring system, increasing the ligand's ability to donate electron density to a metal center (sigma-donation). This can lead to stronger metal-ligand bonds compared to unsubstituted bipyridines.

Steric Effects: The asymmetric nature of the 2,3'-linkage between the pyridine rings inherently creates a more sterically demanding coordination environment than symmetric isomers like 2,2'-bipyridine. Furthermore, the presence of bulky substituents in positions close to the coordinating nitrogen atoms, such as the 6 and 6' positions, can force significant distortions in the coordination geometry. nih.gov For instance, in a complex with a bulky triphenylamine (B166846) substituent at the 6-position of a 2,2'-bipyridine, the metal ion was observed to be forced out of the plane of the bipyridine unit. nih.gov Similarly, the geometry of complexes with [2,3'-Bipyridin]-6'-amine would be highly sensitive to the size of the metal ion and other coordinated ligands.

Table 1: Factors Influencing Coordination Geometry

Factor Description Expected Influence on [2,3'-Bipyridin]-6'-amine Complexes
Electronic The electron-donating -NH2 group increases electron density on the pyridine rings. Strengthens the metal-ligand bond; modifies the redox potential of the ligand.
Steric The asymmetric 2,3'-linkage creates a less predictable coordination pocket than symmetric bipyridines. Leads to distorted octahedral or square pyramidal geometries; can influence the accessibility of the metal center.
Substituents Bulky groups near the nitrogen donor atoms can hinder coordination. researchgate.netnih.gov The position of the amino group can influence the approach of other ligands and affect the overall complex stability.

Impact of Ancillary Ligands on Coordination Modes

Ancillary ligands, which are other ligands coordinated to the same metal center, play a crucial role in determining the final structure and reactivity of a complex. rsc.org Their size, charge, and electronic properties can influence the coordination mode of the primary ligand and even the nuclearity of the complex (i.e., the number of metal centers). acs.org

In complexes containing [2,3'-Bipyridin]-6'-amine, small ancillary ligands like carbon monoxide (CO) or chloride (Cl⁻) would allow for the formation of stable six-coordinate complexes. nih.gov However, the introduction of bulkier ancillary ligands could lead to steric clash, potentially forcing the [2,3'-Bipyridin]-6'-amine to adopt a less common binding mode or leading to lower coordination numbers. The interplay between the bipyridine ligand and ancillary ligands can also be used to tune the electronic properties of the metal center, affecting its catalytic activity and photophysical behavior. mdpi.com For example, studies on various copper(II) complexes have shown that the choice of ancillary ligands like isophthalate, chloride, or piconol can lead to the formation of di-, tri-, or tetranuclear structures, respectively. acs.org

Redox Behavior of [2,3'-Bipyridin]-6'-amine Dihydrochloride (B599025) Metal Complexes

Bipyridine ligands are well-known for their "redox non-innocence," meaning the ligand itself can actively participate in electron transfer processes, serving as an electron reservoir. ethz.chnih.gov This leads to rich and complex electrochemical behavior in their metal complexes.

Ligand-Centered Redox Processes

In many bipyridine complexes, reduction processes are often centered on the ligand rather than the metal. acs.org The conjugated π-system of the bipyridine framework can readily accept electrons. Upon reduction, significant changes in the bond lengths within the ligand are observed, which is a key indicator of a ligand-centered process. nih.govacs.org For example, in the one-electron reduction of a 2,6-bis(imino)pyridine (BIP) ligand, the imino C=N bond lengthens while the C(Py)–C(N) bonds shorten, consistent with the population of a ligand-based π* orbital. nih.gov

Complexes featuring bipyridine-diimine (BDI) ligands have been shown to undergo an extensive series of electron transfers, with the ligand accessing up to four distinct oxidation states while the metal center remains unchanged. nih.govacs.org It is expected that complexes of [2,3'-Bipyridin]-6'-amine would exhibit similar ligand-centered redox activity, with the potential tunable by the electronic influence of the amino group.

Table 2: Bond Length Changes Upon Ligand-Based Reduction in a Bipyridine-Diimine (BDI) Iron Complex

Bond Bond Length in Neutral Complex (Å) Bond Length in 1-Electron Reduced Complex (Å) Change
Nimine–Cimine 1.275(4) 1.31(1) Elongation
Cimine–Cipso 1.490(5) 1.42(1) Contraction

Data derived from studies on Fe(BDI) complexes. ethz.chacs.org

Metal-Centered Redox Processes

In addition to ligand-based events, the metal ion itself can undergo oxidation or reduction. The potential at which these metal-centered processes occur is modulated by the ligand environment. For instance, an iron bipyridine-diimine complex exhibits a quasi-reversible oxidative feature corresponding to a metal-based Fe(II)/Fe(III) couple, distinct from the multiple ligand-based reductions. acs.org Similarly, ruthenium-bipyridine complexes show a well-defined Ru(II)/Ru(III) oxidation. rsc.orgmdpi.com The electron-donating nature of the amino group on [2,3'-Bipyridin]-6'-amine would be expected to make a coordinated metal center more electron-rich and thus easier to oxidize compared to a complex with an unsubstituted bipyridine.

Mixed-Valence and Charge Transfer Phenomena

Bipyridine complexes are renowned for their intense visible light absorption, often due to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org In these transitions, an electron is optically excited from a metal-based orbital to a ligand-based π* orbital.

In polynuclear complexes where two or more metal centers are bridged by a ligand, mixed-valence phenomena can arise. wiley-vch.de If the metal centers exist in different oxidation states (e.g., Ru(II) and Ru(III)), an electron can be transferred between them. Depending on the degree of electronic coupling through the bridging ligand, these complexes are classified into distinct categories. escholarship.org In a dinuclear ruthenium complex bridged by 3,3′-dihydroxy-2,2′-bipyridine, two separate Ru(II)-Ru(III) redox couples were observed, indicating a "Class II" mixed-valence species with significant, but not complete, electron delocalization. rsc.org A different ruthenium dimer bridged by a tetrakis(2-pyridyl)pyrazine ligand was found to be a "Class III" species, with strong electronic coupling and complete delocalization of the charge between the metal centers. rsc.org Dinuclear complexes incorporating [2,3'-Bipyridin]-6'-amine as a bridging ligand could similarly exhibit such intervalence charge transfer (IVCT) bands, a hallmark of mixed-valence systems.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The ability of [2,3'-Bipyridin]-6'-amine to act as a linker molecule, or "ligand," makes it a valuable building block for constructing larger, highly organized structures such as supramolecular assemblies and metal-organic frameworks (MOFs). smolecule.com MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. mdpi.com

The bipyridine unit provides a rigid and well-defined coordination site for linking to metal centers. Bipyridine-based linkers have been successfully used to construct robust and highly crystalline MOFs, such as those with the UiO-67 topology. rsc.org These frameworks can feature open and accessible bipyridine sites that can be subsequently metalated to create single-site solid catalysts. rsc.orgacs.org

Crucially, the amino group of [2,3'-Bipyridin]-6'-amine can play a directing role in the assembly process through hydrogen bonding. cmu.edu This non-covalent interaction can guide the intermolecular arrangement of the complexes, influencing the final topology and properties of the resulting MOF or supramolecular structure. smolecule.comcmu.edu This dual functionality—covalent coordination via the pyridine nitrogens and hydrogen bonding via the amine—makes it a versatile component for the rational design of functional materials for applications in gas storage, separation, and catalysis. smolecule.commdpi.com

Despite a comprehensive search of available scientific literature, there is a notable lack of specific research articles focusing on the coordination chemistry of [2,3'-Bipyridin]-6'-amine dihydrochloride as it pertains to self-assembly strategies and the design of porous crystalline frameworks.

The current body of research provides extensive information on the coordination chemistry of various other bipyridine isomers and their derivatives, which are widely used in the construction of supramolecular structures and metal-organic frameworks (MOFs). However, detailed studies, including research findings and structural data for frameworks specifically utilizing the [2,3'-Bipyridin]-6'-amine ligand, are not present in the surveyed literature.

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline focusing solely on "this compound" due to the absence of specific data on this compound in these contexts.

Advanced Characterization and Spectroscopic Analysis of 2,3 Bipyridin 6 Amine Dihydrochloride and Its Complexes

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of [2,3'-Bipyridin]-6'-amine and its complexes by identifying characteristic vibrational modes of its functional groups. For related fac-Re(ampy)(CO)3(NN) complexes, FTIR spectroscopy is a key characterization method. americanelements.com

In the FTIR spectrum of the free ligand, distinct bands corresponding to N-H stretching and bending vibrations of the primary amine group are expected. Aromatic C-H stretching and C=C and C=N stretching vibrations from the two pyridine (B92270) rings would also be prominent. Upon coordination to a metal center, shifts in the vibrational frequencies of the pyridine rings provide direct evidence of metal-ligand bond formation. These shifts arise from the alteration of the ligand's electronic distribution and bond strengths upon chelation. The magnitude of these shifts can offer insights into the strength of the coordination bond.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing modes of the pyridine rings are often strong in the Raman spectrum and are particularly sensitive to coordination and changes in the electronic structure of the ligand. For complexes, new vibrational modes corresponding to metal-ligand stretching may appear at low frequencies, providing direct information about the coordination environment.

Table 1: Expected Vibrational Modes for [2,3'-Bipyridin]-6'-amine and its Metal Complexes

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
N-H Stretch (Amine) 3300-3500 Broad or sharp peaks, sensitive to hydrogen bonding.
Aromatic C-H Stretch 3000-3100 Characteristic of the pyridine rings.
C=N Stretch (Pyridine) 1550-1650 Shifts upon coordination to a metal center.
C=C Stretch (Pyridine) 1400-1600 Multiple bands, sensitive to substitution and coordination.
N-H Bend (Amine) 1580-1650 Can overlap with ring stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure and dynamics of [2,3'-Bipyridin]-6'-amine dihydrochloride (B599025) and its complexes in solution. bham.ac.uk Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of the asymmetric [2,3'-Bipyridin]-6'-amine ligand is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the lack of symmetry, all seven protons on the bipyridine core should be chemically distinct, leading to seven unique resonances with characteristic coupling patterns (doublets, triplets, or doublets of doublets). The asymmetry of related bipyridine moieties in complexes has been confirmed by ¹H NMR spectra showing distinct doublets for non-equivalent protons. mdpi.com The protons of the amine group would likely appear as a broad signal, the chemical shift of which is sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum will similarly reflect the ligand's asymmetry, displaying ten distinct signals for the ten carbon atoms of the bipyridine framework. The chemical shifts provide information on the electronic density at each carbon atom. Upon coordination to a diamagnetic metal ion, significant changes in the chemical shifts of both protons and carbons are observed, particularly for the atoms nearest to the coordination sites. These coordination-induced shifts are valuable for confirming the binding mode of the ligand. For paramagnetic complexes, NMR signals are often broadened significantly, making analysis more challenging. libretexts.org

Table 2: Predicted NMR Spectroscopic Features for [2,3'-Bipyridin]-6'-amine

Nucleus Predicted Chemical Shift (δ) Range (ppm) Key Information Provided
¹H 7.0 - 9.0 (Aromatic) Connectivity and electronic environment of pyridine ring protons. Shows 7 distinct signals.
¹H Variable, broad (Amine, -NH₂) Position is solvent and concentration dependent; confirms presence of amine group.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) provides unambiguous determination of the three-dimensional molecular structure of [2,3'-Bipyridin]-6'-amine dihydrochloride and its crystalline complexes in the solid state. mdpi.com This technique yields precise data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's geometry.

For metal complexes, XRD analysis is crucial for defining the coordination geometry around the metal center (e.g., octahedral, tetrahedral), identifying the coordinating nitrogen atoms from the ligand, and measuring the precise metal-ligand bond distances. mdpi.com This information is essential for correlating structural features with the observed chemical and physical properties.

Table 3: Structural Parameters Obtainable from Single-Crystal XRD

Parameter Significance
Bond Lengths & Angles Provides fundamental geometric data for the molecule and its coordination sphere.
Dihedral Angle Defines the twist between the two pyridine rings, affecting conjugation and steric properties.
Coordination Geometry Determines the shape of the metal complex (e.g., octahedral, square planar).
Hydrogen Bonding Elucidates intermolecular interactions that dictate crystal packing and influence physical properties. nih.gov

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of [2,3'-Bipyridin]-6'-amine and its complexes. Soft ionization techniques such as Electrospray Ionization (ESI-MS) are particularly useful for analyzing coordination compounds and non-volatile salts like the dihydrochloride.

For the free ligand, ESI-MS would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺, confirming the molecular mass of the neutral amine. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

When applied to metal complexes, ESI-MS is exceptionally powerful for studying speciation in solution. mdpi.com It can identify the intact complex ion, as well as other species that may exist in equilibrium, such as fragments resulting from ligand loss or solvent coordination. For example, ESI-MS studies on manganese complexes with related bipyridyl-imidazole ligands revealed the presence of species like [(BPI1)Mn(OH₂)(OH)]⁺ and bis-ligated [(BPI1)₂Mn]²⁺ in solution, indicating that ligand reorganization can occur. mdpi.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can help to elucidate the structure of the complex by showing characteristic loss of ligands or other molecular fragments.

Electronic Absorption and Luminescence Spectroscopy for Photophysical Property Probing

Electronic absorption (UV-Vis) and luminescence (fluorescence or phosphorescence) spectroscopy are used to investigate the electronic structure and excited-state properties of [2,3'-Bipyridin]-6'-amine and its metal complexes. rsc.org These properties are largely dictated by the bipyridine framework, which facilitates electron delocalization. wikipedia.org

The UV-Vis absorption spectrum of the free ligand is typically characterized by intense absorption bands in the UV region, which are assigned to π→π* intraligand (IL) transitions within the aromatic system. americanelements.com Upon coordination to a transition metal, new absorption bands often appear at longer wavelengths in the visible region. wikipedia.org These are generally assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. americanelements.comnih.gov The energy and intensity of these MLCT bands are highly sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand. acs.org

Many transition metal complexes of bipyridine ligands, particularly with heavy metals like Ru(II) and Ir(III), are luminescent. researchgate.netwiley-vch.de Following excitation into the MLCT band, these complexes can emit light (phosphoresce) from the lowest-energy triplet excited state (³MLCT). americanelements.com The emission wavelength, quantum yield, and excited-state lifetime are key photophysical parameters that determine the suitability of these complexes for applications such as in organic light-emitting diodes (OLEDs) or as photocatalysts. researchgate.netwiley-vch.de

Table 4: Typical Photophysical Properties of Bipyridine Complexes

Spectroscopic Feature Origin Wavelength Region Significance
Absorption Intraligand (IL) π→π* UV (<350 nm) Characteristic of the aromatic ligand system. nih.gov
Absorption Metal-to-Ligand Charge Transfer (MLCT) Visible (400-550 nm) Indicates electronic communication between metal and ligand; responsible for color. americanelements.comwikipedia.org

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization

Electrochemical techniques, most notably cyclic voltammetry (CV), are essential for characterizing the redox properties of [2,3'-Bipyridin]-6'-amine and its metal complexes. mdpi.com These methods probe the stability of different oxidation states and provide quantitative data on redox potentials. Bipyridine ligands are known to be "redox non-innocent," meaning they can actively participate in electron transfer processes. nih.gov

The cyclic voltammogram of a metal complex with this ligand would typically show one or more redox events. Metal-centered oxidations (e.g., Ru(II) → Ru(III)) are commonly observed, with the potential being influenced by the electron-donating or -withdrawing nature of the ligand substituents. nih.govmdpi.com The presence of the electron-donating amine group on the [2,3'-Bipyridin]-6'-amine ligand is expected to make the metal center easier to oxidize compared to complexes with unsubstituted bipyridine.

In the negative potential range, one or more reversible one-electron reductions are often observed. wikipedia.org These processes are typically ligand-centered, corresponding to the formation of a bipyridine radical anion. mdpi.com The potentials at which these redox events occur are critical for applications in electrocatalysis and photocatalysis, as they determine the thermodynamic driving force for electron transfer reactions. wiley-vch.de

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used to study species that contain one or more unpaired electrons. libretexts.org While the diamagnetic this compound is EPR-silent, the technique becomes indispensable for characterizing its paramagnetic derivatives.

These paramagnetic species can include:

Complexes with Paramagnetic Metal Ions: If the ligand is coordinated to a metal ion with unpaired d-electrons (e.g., Cu(II), Mn(II), high-spin Fe(III)), the resulting complex will be EPR-active. libretexts.orgillinois.edu The EPR spectrum can provide detailed information about the oxidation state of the metal, its coordination geometry, and the nature of the metal-ligand bonding.

Ligand-Based Radicals: As established by electrochemistry, the bipyridine ligand can be reduced to form a radical anion. This radical species can be studied by EPR. For instance, the electrochemical reduction of (bpy)Re(CO)₃Cl produces a paramagnetic species where the unpaired electron resides primarily on the bipyridine ligand, which can be detected by EPR. researchgate.net

Photochemically Generated Radicals: In photocatalytic cycles, single-electron transfer can generate radical intermediates. EPR spectroscopy, sometimes using spin-trapping techniques, can be used to detect and identify these transient radical species, providing mechanistic insight. acs.org

The EPR spectrum provides key parameters like the g-factor and hyperfine coupling constants, which describe the interaction of the unpaired electron with its magnetic environment and with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, or a metal nucleus), respectively. researchgate.netnih.gov

Table 5: Applications of EPR Spectroscopy for [2,3'-Bipyridin]-6'-amine Systems

Species Type Information Gained from EPR Example System
Paramagnetic Metal Complex Metal oxidation state, coordination geometry, metal-ligand covalent character. Cu(II) or Mn(II) complexes. libretexts.org
Ligand Radical Anion Distribution of the unpaired electron spin density across the ligand. Electrochemically reduced Re(I) bipyridine complexes. nih.govresearchgate.net

Theoretical and Computational Chemistry of 2,3 Bipyridin 6 Amine Dihydrochloride

Electronic Structure Theory Applications

Electronic structure theory is fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons within a molecule, which in turn determines its geometry, energy, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly well-suited for determining the ground-state properties of molecules like [2,3'-Bipyridin]-6'-amine dihydrochloride (B599025). Using a functional such as B3LYP combined with a basis set like 6-311G(d,p), the molecular geometry can be optimized to find the lowest energy structure. acs.org

This optimization process yields key structural parameters. For [2,3'-Bipyridin]-6'-amine dihydrochloride, calculations would reveal the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The central C-C bond connecting the two pyridine (B92270) rings is of particular interest, as its length and the dihedral angle around it dictate the relative orientation of the rings. In the dihydrochloride form, protonation of the pyridine nitrogen atoms and the exocyclic amine group significantly influences the electronic distribution and, consequently, the geometry. The C-N bonds within the protonated pyridinium (B92312) rings are expected to be slightly longer compared to a neutral pyridine ring, reflecting the change in electronic structure.

Table 1: Predicted Optimized Geometric Parameters for this compound Cation using DFT This table presents hypothetical yet chemically reasonable data that would be expected from a DFT calculation.

ParameterDescriptionPredicted Value
r(C2-C3')Inter-ring bond length1.485 Å
r(C6'-Namine)Amino group C-N bond length1.370 Å
∠(C3-C2-C3')Inter-ring bond angle121.5°
∠(N1-C6'-Namine)Amino group bond angle118.0°
d(N1-C2-C3'-N1')Inter-ring dihedral angle-35.0°

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for electronic properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory serve as benchmarks for DFT results.

For this compound, high-accuracy single-point energy calculations could be performed on the DFT-optimized geometry using a method like MP2 with an extended basis set (e.g., aug-cc-pVDZ). This approach provides a more refined electronic energy, which is valuable for calculating reaction barriers and conformational energy differences with high confidence. Comparing the energies from different methods helps validate the chosen DFT functional and provides a more robust understanding of the molecule's stability. rsc.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich or electron-poor.

For the this compound cation, the MEP surface would show distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): The most negative potential is typically localized around electronegative atoms. However, in this cation, the extensive protonation means the lone pairs on the nitrogen atoms are engaged in bonding with protons, significantly reducing their negative potential. Any residual negative potential would be diffuse.

The MEP analysis is critical for understanding non-covalent interactions, such as hydrogen bonding with solvent molecules or a biological receptor. bohrium.comresearchgate.net

Table 2: Predicted Regions of Electrostatic Potential on the MEP Surface This table provides a qualitative summary of expected MEP features.

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Amine Hydrogens (-NH3+)Strongly Positive (Deep Blue)Primary site for hydrogen bond donation; susceptible to nucleophilic attack.
Pyridinium Ring HydrogensModerately Positive (Blue/Green)Sites for hydrogen bond donation.
Aromatic Rings (π-system)Slightly Positive / NeutralOverall electrophilic character due to cationic nature.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are key predictors of a molecule's chemical behavior. youtube.com

For this compound, the FMO analysis would likely show:

HOMO: The HOMO would be expected to have significant contributions from the π-system of the bipyridine framework. Its energy indicates the molecule's ability to donate electrons. In the cationic form, the HOMO energy would be significantly lowered, reflecting a reduced ability to act as an electron donor.

LUMO: The LUMO would also be a π* anti-bonding orbital distributed across the aromatic rings. Its energy represents the molecule's ability to accept electrons. The positive charge on the molecule would lower the LUMO energy, making it a better electron acceptor (electrophile). acs.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily polarized and reactive. scirp.orgresearchgate.net

Table 3: Predicted Frontier Orbital Energies for this compound Cation This table presents hypothetical yet chemically reasonable data that would be expected from a DFT calculation.

ParameterPredicted Value (eV)
HOMO Energy-8.50
LUMO Energy-4.25
HOMO-LUMO Gap (ΔE)4.25

Quantum Chemical Topology Approaches (e.g., Atoms in Molecules (AIM) Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for analyzing the topology of the electron density (ρ). This analysis allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them. By locating critical points in the electron density, AIM can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions.

For this compound, an AIM analysis would be used to:

Characterize Bonds: By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) for each bond, one can quantify its nature. For the C-C and C-N bonds within the rings, a negative Laplacian would indicate a shared, covalent interaction.

Analyze Hydrogen Bonds: The interactions between the chloride counter-ions and the pyridinium and amine hydrogens could be characterized. These would likely show BCPs with low ρ and small positive ∇²ρ values, typical of strong, closed-shell ionic interactions or hydrogen bonds.

Conformational Landscape and Energy Profile Analysis

A conformational analysis would be performed by systematically rotating the inter-ring dihedral angle and calculating the energy at each step (a relaxed potential energy surface scan). This generates an energy profile that identifies the most stable conformer(s) and the energy barriers to rotation. Due to steric hindrance between the hydrogens on adjacent rings, the lowest energy conformation is expected to be non-planar, with the rings twisted relative to each other. nih.gov The exact dihedral angle of the global minimum would be a balance between minimizing steric repulsion and maximizing π-system conjugation (which favors planarity). The energy profile would reveal the heights of the rotational barriers, indicating how freely the rings can rotate at a given temperature. mdpi.com

Table 4: Predicted Relative Energy Profile for Inter-Ring Rotation This table presents a hypothetical energy profile illustrating the effect of the dihedral angle on molecular stability.

Dihedral Angle (°)Relative Energy (kcal/mol)Description
0+3.5Planar (syn), Sterically Hindered (Transition State)
350.0Twisted, Most Stable Conformer (Global Minimum)
90+1.5Perpendicular, Loss of Conjugation (Local Maximum)
180+4.0Planar (anti), Sterically Hindered (Transition State)

Aromaticity Assessment and Delocalization Indices (e.g., HOMHED)

The aromaticity of this compound is a fundamental property influencing its stability, reactivity, and electronic characteristics. Aromaticity is typically quantified using various computational indices.

Aromaticity Indices: Several metrics are employed to assess the aromatic character of the two pyridine rings in the bipyridine system. These include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character. For the bipyridine core, NICS calculations would likely confirm the aromatic nature of both pyridine rings, although the values may differ slightly due to the amino substituent and the inter-ring bond.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length equalization in the ring. A HOMA value approaching 1 suggests a high degree of aromaticity.

Para-Delocalization Index (PDI): This index, derived from Quantum Theory of Atoms in Molecules (QTAIM), measures the electron delocalization between para-related atoms in a six-membered ring.

Aromatic Fluctuation Index (FLU): This index quantifies the fluctuation of electron delocalization between adjacent atoms in a ring.

HOMHED (Harmonic Oscillator Model of Hydrogen-Bond Electron Delocalization): While the provided reference points to HOMHED, this index is specifically designed to quantify the electron delocalization in hydrogen-bonded systems. In the context of this compound, this could be relevant for studying intermolecular interactions, particularly in the solid state where hydrogen bonding between the amine group, the pyridine nitrogens, and the chloride counter-ions would be significant. A computational study would involve calculating the electron density at the bond critical points of the hydrogen bonds to evaluate their strength and delocalization.

A benchmark study on benzene, pyridine, and diazines has shown that different DFT functionals can yield varying results for aromaticity indexes, with wB97XD, CAM-B3LYP, and M06-2X being recommended for reliable predictions. rsc.orgsemanticscholar.org A similar computational approach for this compound would provide quantitative data on the aromaticity of its constituent rings.

Excited State Dynamics and Photophysical Process Simulations

The photophysical properties of this compound are of interest for applications in areas such as fluorescent probes and organic electronics. mdpi.comresearchgate.netsciforum.net Computational simulations are essential to understand the processes that occur upon photoexcitation.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. nih.govnih.govmdpi.comrsc.org For a molecule to undergo ESIPT, it must possess both a proton-donating group and a proton-accepting group in close proximity. researchgate.netnih.gov In [2,3'-Bipyridin]-6'-amine, the amino group can act as a proton donor, and a pyridine nitrogen can act as a proton acceptor.

Upon excitation, the acidity of the amino group and the basicity of the pyridine nitrogen can increase, facilitating the proton transfer. mdpi.com This process leads to the formation of a transient tautomer in the excited state, which may then relax to the ground state via radiative (fluorescence) or non-radiative pathways. ESIPT processes are often associated with a large Stokes shift in the fluorescence spectrum. mdpi.com

Computational studies, typically using Time-Dependent Density Functional Theory (TD-DFT), can model the potential energy surface of the excited state to determine the feasibility and mechanism of ESIPT. nih.gov These calculations can identify the transition states and intermediates involved in the proton transfer process. For this compound, the protonation of the pyridine nitrogen atoms by HCl would likely inhibit or alter any potential ESIPT pathway that involves those nitrogen atoms as proton acceptors in the parent amine.

TD-DFT is a powerful computational method for studying the electronic excited states of molecules. researchgate.netnih.govresearchgate.netacs.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in the UV-visible spectrum, and oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would provide insights into the nature of its electronic transitions. This includes identifying whether the transitions are localized on one of the pyridine rings or involve charge transfer between the rings or from the amino group to the bipyridine system. The results of TD-DFT calculations are often visualized using Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the electron redistribution upon excitation. mdpi.comtandfonline.comresearchgate.net

The choice of the DFT functional and basis set is crucial for the accuracy of TD-DFT calculations. nih.govresearchgate.net Studies on similar pyridine derivatives often employ functionals like B3LYP or CAM-B3LYP with appropriate basis sets. mdpi.comnih.gov

In Silico Modeling of Molecular Interactions and Structure-Function Relationships

In silico modeling encompasses a range of computational techniques used to predict the interactions of a molecule with other chemical species, such as biological macromolecules, and to establish relationships between a molecule's structure and its function. tandfonline.comnih.gov

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com For this compound, docking studies could be used to investigate its potential binding to a protein target. This would involve predicting the binding mode and estimating the binding affinity. The interactions governing the binding, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, would be identified. researchgate.netresearchgate.netnih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com If a set of aminobipyridine derivatives with known biological activity were available, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.

The development of predictive in silico models is a key component of modern drug discovery and materials science. nih.govtandfonline.comnih.govresearcher.life While specific in silico studies for this compound are not readily found, the methodologies are well-established and could be applied to explore its potential applications.

Mechanistic Organic Reactions and Reactivity Studies Involving 2,3 Bipyridin 6 Amine Dihydrochloride

Protonation Equilibria and Acidity/Basicity Characterization

The basicity of an amine is a measure of the availability of its nitrogen lone pair to bond with a proton. libretexts.org In [2,3'-Bipyridin]-6'-amine, there are three nitrogen atoms, each with distinct basicity due to its chemical environment. The dihydrochloride (B599025) form indicates that two of these nitrogen atoms are protonated in the solid state. Understanding the protonation equilibria involves assessing the pKa values of the conjugate acids of these nitrogen centers.

Several factors influence the basicity of the nitrogen atoms in this molecule:

Hybridization: The nitrogen atoms in both pyridine (B92270) rings are sp2 hybridized. The greater s-character in sp2 orbitals compared to sp3 orbitals (typical for alkylamines) draws the lone pair electrons closer to the nucleus, reducing their availability and thus decreasing basicity. libretexts.orgmasterorganicchemistry.com

Conjugation: The primary amine group at the 6'-position is attached to an aromatic ring. The nitrogen's lone pair can be delocalized into the pyridine ring's π-system through resonance. This delocalization stabilizes the lone pair, making it less available for protonation and rendering the amine less basic than a comparable alkylamine. masterorganicchemistry.com

The pKa of the conjugate acid of pyridine is approximately 5.2, while that of 2-aminopyridine (B139424) is around 6.8. The increased basicity of 2-aminopyridine is due to the electron-donating nature of the amino group. For [2,3'-Bipyridin]-6'-amine, the three nitrogen atoms will have distinct pKa values. The amine nitrogen is expected to be the most basic, followed by the nitrogen of the aminopyridine ring, and lastly the nitrogen of the unsubstituted pyridine ring. The protonation equilibria describe the stepwise protonation of these sites in solution as the pH is lowered. nih.gov The thermodynamics of these protonation steps are typically exothermic. unict.it

Table 1: Estimated pKa Values of Conjugate Acids for Nitrogen Sites in [2,3'-Bipyridin]-6'-amine
Nitrogen SiteHybridizationKey Influencing FactorsEstimated pKaH Range
6'-Amine (NH2)sp3 (formally)Resonance delocalization into pyridine ring~4-6
N-1' (in aminopyridine ring)sp2Aromatic ring, electron-donating NH2 group~4-5
N-1 (in pyridine ring)sp2Aromatic ring, electron-withdrawing effect of the other ring~3-4

Note: These are estimated values based on analogous structures; experimental determination is required for precise values.

**6.2. Chemical Transformations of the Amine Moiety

The primary amine group is a key site of reactivity, capable of acting as a nucleophile in a variety of chemical transformations.

Primary amines are effective nucleophiles that readily react with electrophilic, active halogen-containing reagents such as alkyl halides and acyl chlorides. libretexts.org

N-Alkylation: The reaction with alkyl halides (e.g., methyl iodide) proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. libretexts.org This initial reaction forms a secondary amine. However, the reaction is often difficult to control, as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. libretexts.orglumenlearning.com Using a large excess of the starting amine can favor the formation of the secondary amine. lumenlearning.com

N-Acylation: In contrast, the reaction of [2,3'-Bipyridin]-6'-amine with acyl chlorides or acid anhydrides provides a more controlled route to form a stable amide derivative. The amine attacks the electrophilic carbonyl carbon, leading to the formation of an N-acylated bipyridine. This reaction is typically rapid and high-yielding. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen, which prevents over-acylation. libretexts.org

The reaction of amines with nitrosating agents, such as nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is a significant transformation. nih.gov The outcome of this reaction depends on the nature of the amine.

While secondary amines react with nitrous acid to form stable N-nitrosamines, primary amines like [2,3'-Bipyridin]-6'-amine have a different reaction pathway. nih.govnih.gov The initial nitrosation of the primary amine forms an unstable primary N-nitrosamine. This intermediate rapidly rearranges and loses water to generate a diazonium salt. nih.gov Pyridyl diazonium salts are highly reactive intermediates that can subsequently undergo a variety of transformations, including:

Dediazoniation: Loss of N₂ gas to form a pyridyl cation, which can be trapped by nucleophiles present in the medium (e.g., water, halides).

Coupling Reactions: Reaction with activated aromatic rings to form azo compounds.

The formation of N-nitrosamines is a significant concern due to the carcinogenic potential of many compounds in this class. acs.org The mechanism of carcinogenicity for many dialkylnitrosamines involves metabolic activation by cytochrome P450 enzymes via α-hydroxylation. acs.org Although the primary amine of [2,3'-Bipyridin]-6'-amine leads to a diazonium salt rather than a stable nitrosamine, the potential for nitrosating agents to be present as impurities necessitates an understanding of these reaction pathways. nih.gov

Radical-Mediated Pathways in Bipyridine Chemistry

Bipyridine and amine functionalities can both participate in radical-mediated reactions, often initiated by single-electron transfer (SET) processes. Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. beilstein-journals.org

The amine moiety of [2,3'-Bipyridin]-6'-amine can be oxidized by a photoexcited catalyst to form an amine radical cation. beilstein-journals.org This highly reactive intermediate can then undergo several transformations, such as deprotonation to form an α-amino radical or hydrogen atom abstraction. beilstein-journals.org

The bipyridine scaffold itself is also redox-active and can engage in radical pathways. For instance, pyridinium (B92312) salts can undergo radical alkylation, where an alkyl radical adds to the electron-deficient pyridine ring. nih.gov The reaction of halogenated pyridines can also proceed through a radical mechanism to form bipyridines, involving a pyridyl radical intermediate. mdpi.com In the context of metallaphotoredox catalysis, bipyridine ligands are central to tuning the properties of the metal center (e.g., Nickel-Bipyridine complexes), which cycles through different oxidation states and engages in radical-based cross-coupling reactions. acs.org Therefore, [2,3'-Bipyridin]-6'-amine could potentially be involved in radical-mediated C-H functionalization or coupling reactions, either as a substrate or as a ligand that modulates a catalytic process.

**6.4. Catalytic Roles of Bipyridine Amine Species

Bipyridine derivatives are ubiquitous as ligands in transition-metal catalysis. However, the amine functionality in [2,3'-Bipyridin]-6'-amine also endows it with the potential to act as an organocatalyst in metal-free systems.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amines are a cornerstone of organocatalysis, participating in several catalytic modes:

Enamine Catalysis: Primary or secondary amines can react with carbonyl compounds (aldehydes and ketones) to reversibly form enamines. These enamines are nucleophilic at the α-carbon and can react with various electrophiles, providing a powerful method for asymmetric C-C bond formation.

Brønsted Base Catalysis: The amine can act as a simple Brønsted base to deprotonate a substrate, increasing its nucleophilicity.

Hydrogen Bonding Catalysis: The N-H bonds of the amine can act as hydrogen bond donors, activating electrophiles and controlling stereochemistry.

The structure of [2,3'-Bipyridin]-6'-amine is particularly interesting for catalysis. The proximity of the amine group to the bipyridine framework allows for potential synergistic effects. Research has shown that the catalytic activity of amine-containing ligands can be significantly enhanced when coordinated to a metal center, which acts as a Lewis acid to tune the amine's basicity. acs.org In a metal-free context, the pyridine nitrogen could interact with substrates or reagents through hydrogen bonding, working in concert with the amine group to facilitate a reaction. For example, systems involving amines and other functional groups have been shown to catalyze reactions like bipyridine synthesis. rsc.org Furthermore, aminoxyl radicals, which could potentially be generated from bipyridine amines, are known to be effective metal-free electrocatalysts for oxidation reactions. rsc.org

Table 2: Potential Organocatalytic Modes of [2,3'-Bipyridin]-6'-amine
Catalytic ModeRole of Amine GroupPotential Reaction Type
Enamine CatalysisForms nucleophilic enamine intermediate with carbonylsAldol reactions, Michael additions
Brønsted Base CatalysisAbstracts a proton from a substrateReactions involving enolate formation
Hydrogen Bond CatalysisActs as H-bond donor to activate electrophilesDiels-Alder reactions, Friedel-Crafts reactions
Synergistic CatalysisAmine and pyridine nitrogens cooperate to activate substratesMulti-point binding and activation

Catalytic Roles of Bipyridine Amine Species

Promotion of Specific Organic Transformations

Currently, there is a lack of specific, publicly available research detailing the role of [2,3'-Bipyridin]-6'-amine dihydrochloride in the promotion of specific organic transformations. While the broader class of bipyridine compounds is widely recognized for its utility as ligands in catalysis, particularly in cross-coupling reactions, specific studies and detailed findings concerning the catalytic activity of this compound are not readily found in the surveyed scientific literature.

The general function of bipyridine ligands involves their ability to chelate metal centers, thereby influencing the metal's electronic properties and steric environment. This modulation is crucial for the efficiency and selectivity of catalytic cycles. For instance, substituted bipyridine ligands are known to impact the performance of nickel catalysts in cross-electrophile coupling reactions. However, without specific research on this compound, any discussion of its promotional effects in organic transformations would be speculative.

Further research and publication of experimental data are required to elucidate the specific applications and mechanistic details of this compound in catalysis. Such studies would need to provide data on reaction conditions, substrate scope, and product yields to establish its efficacy in promoting organic transformations.

Emerging Research Directions and Advanced Applications Non Prohibited

Bipyridine Amine Derivatives in Advanced Functional Materials

Bipyridine amine derivatives are integral components in the development of advanced materials, demonstrating significant promise in energy and electronics. Their ability to form stable complexes with various metals and their tunable electronic properties make them highly valuable. cymitquimica.com

The strategic design of these ligands is paramount. For instance, modifications to bipyridine ligands in ruthenium and osmium photosensitizers can significantly impact their lipophilicity and cellular uptake, which is crucial for applications like photodynamic therapy. rsc.org Copper bipyridine complexes have also shown promise in liquid-state DSSCs, achieving high solar-to-electrical power conversion efficiencies. scispace.com

Table 1: Performance of Bipyridine-Based Photosensitizers in Solar Cells

Photosensitizer Type Application Key Findings
Ruthenium(II) bipyridyl complexes Dye-Sensitized Solar Cells (DSSCs) Functionalization of bipyridine ligands is key to optimizing performance. nih.gov
Copper bipyridine complexes Liquid-state DSSCs Achieved over 10% power conversion efficiency with organic dyes. scispace.com
Bipyridine cobalt complexes Perovskite Solar Cells (dopants) Resulted in a power conversion efficiency of up to 14.91%. rsc.org
Bipyridine-based Hole Transport Materials Perovskite Solar Cells Achieved impressive power conversion efficiencies of up to 18.48%. nih.gov

The electronic properties inherent to the bipyridine framework make these compounds suitable for various optoelectronic applications. cymitquimica.com Bipyridine derivatives are being explored as components in perovskite solar cells, not just as part of the photosensitizer but also as hole-transporting materials (HTMs). The introduction of bipyridine cores in HTMs has been shown to lower the HOMO level of the compounds, enhancing the open-circuit voltage of perovskite solar cells and leading to impressive power conversion efficiencies. nih.gov

Furthermore, pyridine (B92270) derivatives are utilized for surface passivation of perovskite films, a strategy to reduce defects and enhance the stability and efficiency of the solar cells. Aminopyridines, in particular, have demonstrated a strong ability to passivate perovskite films by interacting with uncoordinated lead ions, thereby reducing defect density. acs.orgtue.nl The optoelectronic properties of materials incorporating bipyridine ligands can be fine-tuned by the nature of the axial ligand, playing a crucial role in their performance in devices like Organic Light-Emitting Diodes (OLEDs). academie-sciences.fr

Chemical Probes for Interrogating Biological Systems

The ability of bipyridine amines to interact with metal ions and biological molecules has led to their use as chemical probes for exploring complex biological systems.

The chelation of metal ions is a key feature of bipyridine compounds, enabling them to mimic the active sites of metalloenzymes. This mimicry allows researchers to study the structure and function of these vital biological catalysts. nih.gov Artificial metalloenzymes have been created by incorporating 2,2'-bipyridine (B1663995) into protein scaffolds, leading to novel catalytic activities. ed.ac.uk By studying model complexes, such as those involving nickel(II) and cobalt(II) with bipyridine-containing ligands, scientists can gain insights into the coordination chemistry and spectroscopic characteristics of metal-binding pharmacophores, which is crucial for the design of metalloenzyme inhibitors. nih.gov

The interaction of bipyridine-metal complexes with enzymes can be studied to understand catalytic mechanisms and to design enzyme inhibitors. The catalytic activity of metal complexes, such as those of palladium(II) and gold(III) with pyridine-based ligands, is influenced by the electronic properties of the ligands. acs.orgacs.org By systematically modifying the bipyridine ligand, researchers can probe how these changes affect the catalytic performance of the metal center. This approach provides valuable information on the structure-activity relationships that govern enzyme function.

Table 2: Applications of Bipyridine Derivatives in Biological Systems

Application Area Example Significance
Metallobiomolecule Mimicry Artificial metalloenzymes with bipyridine cofactors Enables the study of natural enzyme mechanisms and the development of novel catalysts. nih.goved.ac.uk
Enzyme Interaction Studies Palladium(II) and Gold(III) complexes with pyridine ligands Provides insights into how ligand electronics influence catalytic activity, aiding in inhibitor design. acs.orgacs.org

Fundamental Research into Proton Transfer Mechanisms in Bipyridine Systems

Proton transfer is a fundamental process in many chemical and biological reactions. Bipyridine systems provide an excellent platform for studying these mechanisms. Research has shown that intramolecular proton transfer can occur in aminopyridine derivatives upon photoexcitation. nih.gov

Theoretical studies on the protonation of bipyridine isomers in solution help to predict the preferred sites for hydrogen bonding and proton transfer. nih.gov Excited-state intramolecular proton transfer (ESIPT) is a key phenomenon in certain bipyridine derivatives, leading to unique photophysical properties that can be harnessed for applications such as sensors and anti-counterfeiting agents. nih.gov The study of proton-coupled electron transfer (PCET) in ruthenium-bipyridine complexes reveals how the electronic state of the molecule can dramatically alter its acidity and reactivity, making it a potent hydrogen atom donor in its excited state. nih.govresearchgate.net Understanding these fundamental processes is crucial for designing molecules with specific functions for a wide range of applications.

Q & A

Q. What are the recommended methods for synthesizing [2,3'-Bipyridin]-6'-amine dihydrochloride in a laboratory setting?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to construct the bipyridine core, followed by selective amination. For example, intermediates like 4-bromo-2,2'-bipyridine undergo palladium-catalyzed amination with ammonia equivalents. Hydrochloride salt formation is achieved via acid treatment (e.g., HCl in ethanol). Purification involves recrystallization or column chromatography, with reaction monitoring via thin-layer chromatography (TLC) to isolate high-purity products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Multi-nuclear NMR (1H, 13C) in DMSO-d6 identifies aromatic proton environments and amine proton signals, while IR spectroscopy confirms N-H stretching vibrations (2932–750 cm⁻¹ range). High-resolution mass spectrometry (HRMS) verifies molecular mass, with attention to chlorine isotopic patterns. For crystalline forms, X-ray diffraction using SHELXL refinement (with anisotropic displacement parameters) resolves hydrogen-bonding networks and counterion positioning .

Q. What safety precautions are essential when handling this compound in research laboratories?

Use chemical fume hoods (EN 14175 standard), nitrile gloves (ASTM D6978), and HEPA-filtered respirators for powder handling. Store in amber glass under nitrogen at 4°C, segregated from oxidizers. Emergency protocols should include calcium carbonate neutralization for spills and activated carbon absorption. Environmental precautions must address aquatic toxicity (H400 classification) via bioassay testing .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data observed in different solvent systems for this compound?

Solvent-induced shifts (e.g., DMSO-d6 vs. D2O) require COSY/HSQC experiments to confirm spin systems. For dihydrochloride salts, deuteration effects obscure amine protons; variable-temperature NMR (25–60°C) clarifies dynamic proton exchange. Cross-validation with DFT calculations (B3LYP/6-311+G(d,p)) predicts solvent-specific shielding constants, while HRMS confirms molecular integrity .

Q. What experimental design considerations are critical when studying structure-activity relationships (SAR) of bipyridine derivatives?

Implement modular synthesis with orthogonal protection (Fmoc/Boc) for sequential functionalization. Biological assays should include parent bipyridine controls and pH-varied isothermal titration calorimetry (ITC) to assess protonation-dependent binding. For receptor studies, use purified targets (≥95% purity) and validate results with CRISPR-edited cell lines to isolate target effects .

Q. How can computational approaches predict crystallization behavior of dihydrochloride salts in X-ray studies?

Molecular dynamics simulations (Amber20/GAFF2 force field) model cation-anion packing, while PHENIX.xtriage analyzes twinning risks. SHELXL refinement (v.2018/3) employs J weighting and anisotropic displacement parameters for chloride ions. Hydrogen atoms are constrained via SHELXH, and PLATON SQUEEZE addresses solvent-accessible voids in hydrate forms .

Q. What strategies mitigate byproduct formation during amination of halogenated bipyridine precursors?

Optimize palladium catalyst loading (1–5 mol%) and ligand selection (XPhos vs. BINAP) to suppress dehalogenation. Use excess aqueous NH3 (5–10 eq.) in dioxane at 80–100°C, monitoring via LC-MS. Post-reaction, employ acid-base extraction (pH 4–9) to isolate the amine-hydrochloride salt from unreacted starting materials .

Q. How should researchers address discrepancies between theoretical and experimental IR spectra?

Perform vibrational frequency calculations (DFT/B3LYP) with explicit solvent models (e.g., PCM for DMSO). Experimentally, use KBr pellets and baseline correction to minimize scattering artifacts. Compare computed and observed bands for N-H (1524–1587 cm⁻¹) and C-N (1140–1298 cm⁻¹) stretches, adjusting for anharmonicity effects .

Data Analysis and Methodological Challenges

Q. What statistical methods are appropriate for analyzing bioactivity data across derivative libraries?

Apply multivariate regression (e.g., partial least squares) to correlate substituent electronic parameters (Hammett σ) with IC50 values. Use ANOVA with Tukey post-hoc testing to compare mean activity across structural variants. For high-throughput data, machine learning (random forests) identifies critical molecular descriptors .

Q. How can researchers validate crystallographic data quality for hydrochloride salts?

Assess data completeness (>95% to 0.8 Å resolution) and Rint values (<5%). For SHELXL refinement, monitor R1/wR2 convergence (<0.05 difference). Use ADDSYM in PLATON to check for missed symmetry, and validate H-bond networks against Cambridge Structural Database (CSD) entries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.